

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromobenzothiazole

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Compound of Interest

Compound Name: 5-Bromobenzothiazole

Cat. No.: B1273570

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This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Bromobenzothiazole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic spectral features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided, followed by a logical workflow for the analysis of the acquired data.

Spectroscopic Data of 5-Bromobenzothiazole

The following tables summarize the key quantitative data from the spectroscopic analysis of **5-Bromobenzothiazole**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Weak-Medium	Aromatic C-H Stretch
1600-1585	Medium	Aromatic C=C Stretch (in-ring)
1500-1400	Medium-Strong	Aromatic C=C Stretch (in-ring)
~1475	Medium	C-N Stretch
~880-800	Strong	C-H Out-of-plane Bending
~750-700	Strong	C-Br Stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method and the spectrometer.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.0	s	-	H-2
~8.3	d	~2.0	H-4
~7.9	d	~8.5	H-7
~7.5	dd	~8.5, ~2.0	H-6

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~154	C-2
~153	C-8 (C-S)
~136	C-9 (C-N)
~129	C-6
~126	C-4
~123	C-7
~118	C-5 (C-Br)

Note: Assignments are based on predicted values and data from similar structures. Actual chemical shifts may vary.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
213/215	~100 / ~98	$[M]^+$ (Molecular ion)
134	Moderate	$[M - Br]^+$
107	Moderate	$[C_6H_4NS]^+$
82	Moderate	$[C_5H_4S]^+$

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Bromobenzothiazole** based on the absorption of infrared radiation.

Methodology (Solid Sample - KBr Pellet Technique):

- **Sample Preparation:** A small amount of finely ground **5-Bromobenzothiazole** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- **Pellet Formation:** The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.
- **Spectrum Acquisition:** The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Collection:** The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **5-Bromobenzothiazole**.

Methodology (^1H and ^{13}C NMR):

- **Sample Preparation:** Approximately 5-10 mg of **5-Bromobenzothiazole** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution must be homogeneous and free of any solid particles.
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve optimal homogeneity.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include the spectral width (typically -2 to 12 ppm), number of scans (e.g., 16-64), and relaxation delay.

- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon-13 NMR spectrum, which results in a single peak for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

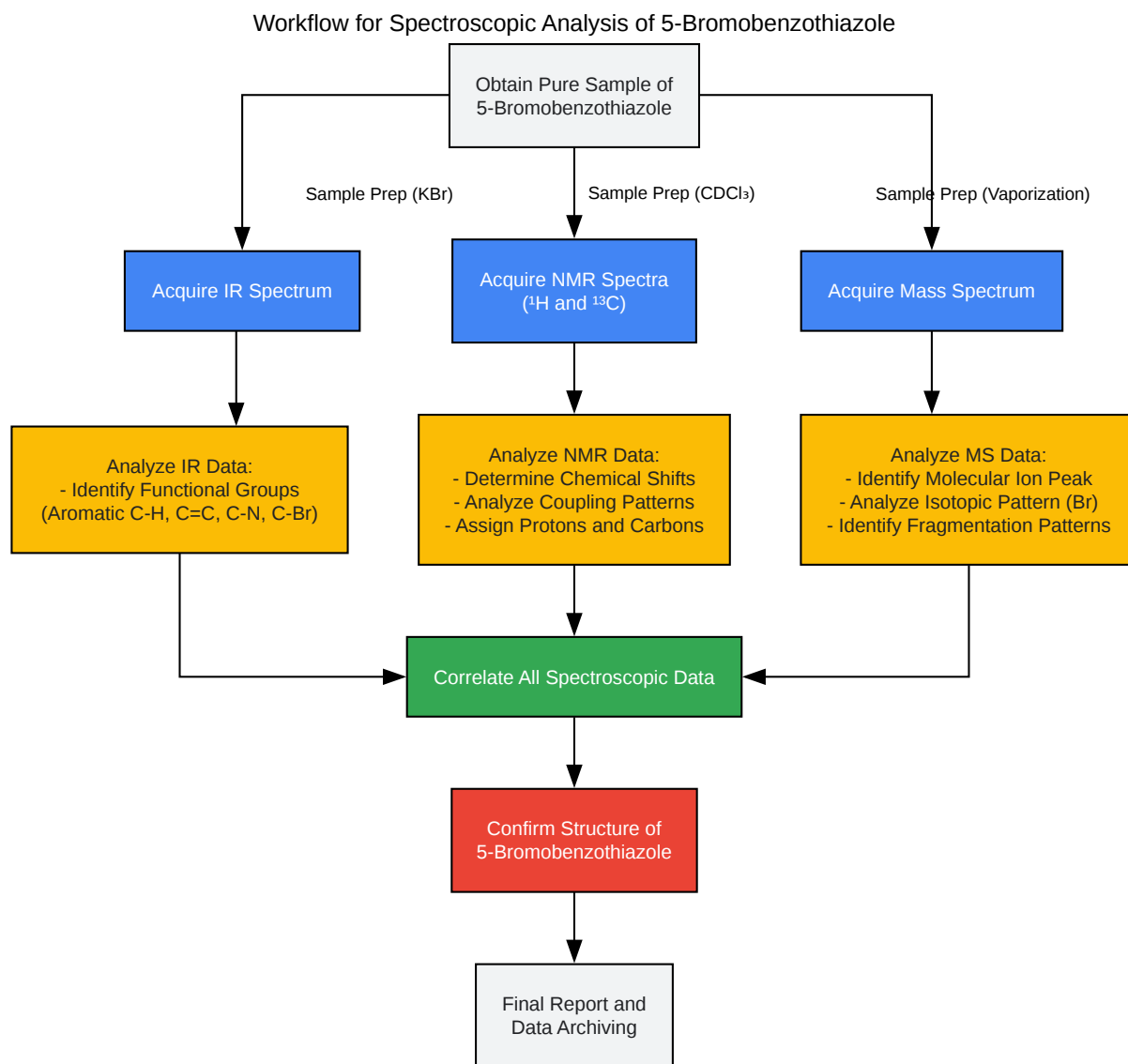
Objective: To determine the molecular weight and fragmentation pattern of **5-Bromobenzothiazole**.

Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of **5-Bromobenzothiazole** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating under high vacuum.^[1]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).^[1]
- Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of spectroscopic data for a compound like **5-Bromobenzothiazole**.



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Caption: Logical workflow for the spectroscopic analysis of **5-Bromobenzothiazole**.

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References

- 1. sydney.edu.au [sydney.edu.au]
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